molecular formula C10H12FIO B14754486 1-Butoxy-2-fluoro-4-iodobenzene

1-Butoxy-2-fluoro-4-iodobenzene

Cat. No.: B14754486
M. Wt: 294.10 g/mol
InChI Key: RVYVCBOAVYZUDT-UHFFFAOYSA-N
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Description

1-Butoxy-2-fluoro-4-iodobenzene: is an organic compound with the molecular formula C10H12FIO It is a derivative of iodobenzene, where the benzene ring is substituted with a butoxy group at the first position, a fluorine atom at the second position, and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving the introduction of the butoxy, fluoro, and iodo substituents onto a benzene ring. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Diazotization: Aniline is diazotized to form a diazonium salt.

    Sandmeyer Reaction: The diazonium salt is reacted with potassium iodide to introduce the iodine atom.

    Fluorination: The iodobenzene derivative is then fluorinated using a suitable fluorinating agent.

    Butoxylation: Finally, the fluoroiodobenzene is reacted with butanol under basic conditions to introduce the butoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution: Products with different nucleophiles replacing the iodine atom.

    Oxidation: Products with higher oxidation states of the substituents.

    Reduction: Products with reduced substituents.

    Coupling: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry: 1-Butoxy-2-fluoro-4-iodobenzene is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals or agrochemicals.

Medicine: Research into the medicinal applications of derivatives of this compound includes the development of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-butoxy-2-fluoro-4-iodobenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with target molecules. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

    1-Fluoro-4-iodobenzene: Lacks the butoxy group, making it less versatile in certain synthetic applications.

    2-Bromo-4-fluoro-1-iodobenzene: Contains a bromine atom instead of a butoxy group, leading to different reactivity and applications.

    4-Fluoroiodobenzene: Similar structure but without the butoxy group, used in different types of chemical reactions.

Uniqueness: 1-Butoxy-2-fluoro-4-iodobenzene is unique due to the presence of the butoxy group, which enhances its solubility and reactivity in organic solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C10H12FIO

Molecular Weight

294.10 g/mol

IUPAC Name

1-butoxy-2-fluoro-4-iodobenzene

InChI

InChI=1S/C10H12FIO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6H2,1H3

InChI Key

RVYVCBOAVYZUDT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)I)F

Origin of Product

United States

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